molecular formula C52H66N5O9PSi B049887 Bz-rC Phosphoramidite CAS No. 118380-84-0

Bz-rC Phosphoramidite

Cat. No.: B049887
CAS No.: 118380-84-0
M. Wt: 964.2 g/mol
InChI Key: VWNXEDLLHIFAOL-YOVDOAOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-rC Phosphoramidite is a useful research compound. Its molecular formula is C52H66N5O9PSi and its molecular weight is 964.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fast Deprotection of Synthetic Oligodeoxyribonucleotides

A method for the fast removal of permanent amide exo-cyclic protective groups, widely used in phosphoramidite-method DNA synthesis, has been developed. This method is critical for genomics and proteomics applications, utilizing 29% aqueous ammonia solution under microwave irradiation for rapid deprotection of N-acyl deoxyribonucleosides and synthetic oligodeoxyribonucleotides. This advancement allows for the synthesis of oligodeoxyribonucleotides ranging in length from 5-mer to 50-mer using standard amide protecting groups (dA Bz, dC Bz, dG ibu) and phosphoramidite chemistry on cis-diol solid phase support, significantly optimizing synthesis efficiency and application potential in DNA and RNA research (Culf et al., 2008).

Reduction-responsive DNA Microspheres

Research into the construction of reduction-responsive oligonucleotides has led to the development of a new reduction-cleavable spacer based on a nitrobenzene scaffold. This innovative approach enables the construction of self-assembled microspheres that can exhibit reduction-responsive disassembly. Such microspheres have significant potential for targeted drug delivery systems and the development of responsive materials in biomedical engineering (Higashi et al., 2022).

Synthesis of Modified RNA

The synthesis of 5-hydroxymethyl-uridine and -cytidine phosphoramidites and their incorporation into RNA by solid-phase synthesis represents a notable application of Bz-rC Phosphoramidite in the field of RNA research. This method facilitates the straightforward deprotection of oligonucleotides under standard conditions and provides robust access to modified RNAs for potential applications in pull-down experiments and high-throughput sequencing methods, offering new tools for studying RNA modifications and functions (Riml & Micura, 2016).

Mechanism of Action

Target of Action

Bz-rC Phosphoramidite primarily targets the synthesis of oligonucleotides, which are short DNA or RNA molecules . These oligonucleotides play a crucial role in genetic testing, research, and forensics .

Mode of Action

The compound interacts with its targets through a process known as phosphoramidite chemistry . This method is the most common approach for DNA oligonucleotide manufacturing . The process involves several steps :

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of oligonucleotides . The compound’s action can lead to the production of specific oligonucleotide sequences, which can be used for various applications, including therapeutic, diagnostic, and research purposes .

Pharmacokinetics

It’s important to note that the compound’s bioavailability in a reaction is influenced by factors such as its purity, stability, and the conditions under which the reaction is carried out .

Result of Action

The molecular effect of this compound’s action is the formation of oligonucleotides with specific sequences . On a cellular level, these oligonucleotides can be used to modulate gene expression, potentially influencing cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the reaction is carried out (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific equipment used . Proper storage and handling of the compound are also crucial to maintain its stability and effectiveness .

Safety and Hazards

The safety data sheet for Bz-rC Phosphoramidite indicates that it has acute toxicity when ingested . It is for research use only and is not sold to patients .

Future Directions

Thermo Fisher Scientific offers a broad range of phosphoramidites, which are supported by technical expertise, secure and consistent supply, and service excellence . The company has announced a 5x capacity expansion in 2022 to enable emerging diagnostic assays and oligo therapeutics .

Biochemical Analysis

Biochemical Properties

Bz-rC Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins during this process, although the specific biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the synthesis of oligonucleotides . It can exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXEDLLHIFAOL-YOVDOAOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H66N5O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452402
Record name Bz-rC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

964.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118380-84-0
Record name Bz-rC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.